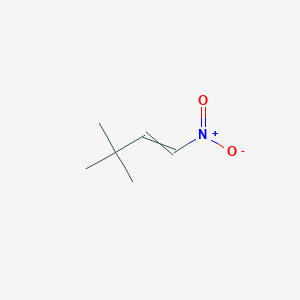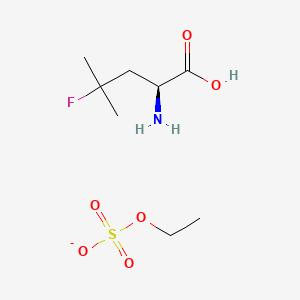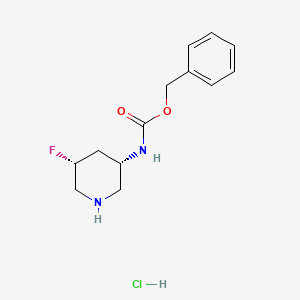
Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated piperidine ring and a benzyl carbamate group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride typically involves the hydrogenation of 3,5-substituted pyridine using catalysts such as 10% Pd/C or PtO2. This process leads to the formation of the desired cis-isomer, which is then isolated and further reacted with benzyl chloroformate to form the carbamate derivative . The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent quality control measures to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Nucleophiles such as alkyl halides, amines.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride involves its interaction with specific molecular targets. The fluorinated piperidine ring is known to interact with various receptors in the central nervous system, potentially modulating their activity. The benzyl carbamate group may enhance the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
- Benzyl ((3,5-Trans)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride
- Benzyl ((3,5-Cis)-5-Chloropiperidin-3-Yl)Carbamate Hydrochloride
- Benzyl ((3,5-Cis)-5-Methylpiperidin-3-Yl)Carbamate Hydrochloride
Comparison: Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in its applications compared to its non-fluorinated counterparts .
Propiedades
Fórmula molecular |
C13H18ClFN2O2 |
|---|---|
Peso molecular |
288.74 g/mol |
Nombre IUPAC |
benzyl N-[(3S,5R)-5-fluoropiperidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H/t11-,12+;/m1./s1 |
Clave InChI |
RZLXUSRNOIRNLG-LYCTWNKOSA-N |
SMILES isomérico |
C1[C@@H](CNC[C@@H]1F)NC(=O)OCC2=CC=CC=C2.Cl |
SMILES canónico |
C1C(CNCC1F)NC(=O)OCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


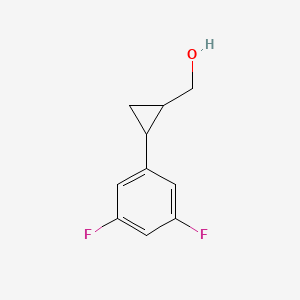
![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B11823841.png)
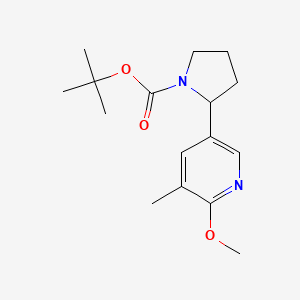
![2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol](/img/structure/B11823848.png)

![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]-, (1R)-](/img/structure/B11823852.png)

![2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline](/img/structure/B11823857.png)
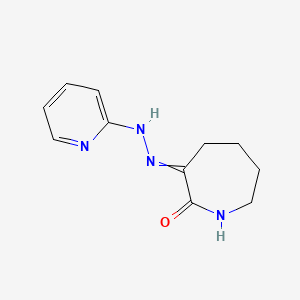


![[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11823889.png)
